(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid CAS number
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid CAS number
An In-depth Technical Guide to (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid
Executive Summary: This guide provides a comprehensive technical overview of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid, a non-natural amino acid derivative crucial for advanced applications in pharmaceutical research and custom peptide synthesis. We will explore its fundamental physicochemical properties, outline general synthetic and analytical methodologies, and delve into its significant role as a chiral building block for developing novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this compound to achieve enhanced stability, conformational control, and biological activity in complex molecules.
Compound Identification and Significance
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid is a protected, non-canonical amino acid. It is a derivative of phenylalanine that contains an additional methyl group on the β-carbon, creating a second stereocenter. The "(2S,3S)" designation defines its specific stereochemistry, often referred to as the "erythro" diastereomer. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, a standard protecting group in solid-phase peptide synthesis (SPPS) that is labile under acidic conditions.[1]
The true value of this molecule lies in its unique structure. The β-methyl group introduces significant conformational constraints when incorporated into a peptide backbone. This steric hindrance can rigidify the peptide structure, leading to improved receptor binding affinity, enhanced biological stability against enzymatic degradation, and novel pharmacological profiles. As such, it is a valuable building block for creating peptidomimetics and peptide-based drugs with superior therapeutic properties.[2][3]
Physicochemical and Analytical Properties
The precise characterization of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid is fundamental for its effective use. Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 90731-57-0 | [4][5][6] |
| Molecular Formula | C₁₅H₂₁NO₄ | [4][5][6] |
| Molecular Weight | 279.33 g/mol | [4][6] |
| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid | N/A |
| Synonym(s) | N-Boc-erythro-L-beta-methylphenylalanine | [6] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95% | [5][6] |
| SMILES | CC(O)=O | [6] |
| InChI Key | XFSLNPBJZAPTMM-JQWIXIFHSA-N | [5] |
Synthesis and Characterization
General Synthesis Pathway
The synthesis of N-Boc protected amino acids is a well-established process in organic chemistry. While the specific multi-step synthesis of the β-methylated analog is more complex, the final Boc-protection step follows a general, reliable procedure. The most common method involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[7]
The workflow ensures the selective acylation of the alpha-amino group while the carboxylic acid remains as a carboxylate salt, preventing self-condensation. Subsequent acidic workup protonates the carboxylate to yield the final product.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is employed.
| Technique | Purpose & Expected Results |
| ¹H NMR | Confirms the presence of all protons. Expect characteristic signals for the phenyl ring, Boc group (singlet at ~1.4 ppm), and the two coupled methine protons (α-CH and β-CH). |
| ¹³C NMR | Verifies the carbon skeleton. Expect distinct signals for the carbonyl carbons (acid and carbamate), aromatic carbons, and the aliphatic carbons of the Boc and amino acid backbone.[8] |
| Mass Spectrometry (ESI-MS) | Confirms the molecular weight. Expect to observe the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of 279.33. |
| HPLC (Chiral & RP) | Determines purity and enantiomeric/diastereomeric excess. A chiral column can confirm stereochemical purity, while a reverse-phase column (e.g., C18) is used to assess overall chemical purity. |
| FT-IR Spectroscopy | Identifies key functional groups. Expect characteristic stretches for N-H (carbamate), C=O (acid and carbamate), and aromatic C-H bonds. |
Core Applications in Drug Discovery and Peptide Science
The primary utility of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid is as a specialized building block in the synthesis of peptides and other complex organic molecules.[2]
Custom Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is one of the two most widely used protecting groups for the α-amine in solid-phase peptide synthesis (SPPS).[1] The incorporation of this non-natural amino acid can:
-
Induce Specific Conformations: The bulky β-methyl group restricts bond rotation, forcing the peptide backbone into a more defined secondary structure (e.g., a specific turn or helical motif).
-
Enhance Proteolytic Stability: The steric hindrance near the peptide bond can prevent or slow cleavage by proteases, increasing the in vivo half-life of a therapeutic peptide.[9]
-
Modulate Receptor Binding: A constrained conformation can "lock" a peptide into its bioactive shape, leading to higher binding affinity and selectivity for its target receptor.
Development of Peptidomimetics and Novel Therapeutics
Beyond linear peptides, this compound is a key intermediate for more complex pharmaceuticals. Its defined stereochemistry is essential for building molecules with precise three-dimensional structures required for biological activity. For instance, related N-Boc protected amino acid derivatives serve as critical starting materials for synthesizing antiviral protease inhibitors, such as those used to treat HIV (e.g., Darunavir, Saquinavir).[10] Its epoxide derivatives are also versatile intermediates in medicinal chemistry.[2]
Chiral Pool Synthesis
As a pure, single-diastereomer compound, it serves as a valuable chiral starting material. Chemists can leverage its existing stereocenters to direct the formation of new stereocenters in the synthesis of complex natural products and other chiral molecules.
Experimental Protocol: Incorporation via Boc-SPPS
The following is a generalized protocol for the incorporation of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid into a peptide sequence using the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis.[11]
Materials:
-
MBHA or PAM resin pre-loaded with the C-terminal amino acid.
-
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid ("Boc-erythro-β-MePhe-OH").
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization solution: 10% Diisopropylethylamine (DIPEA) in DCM.
-
Activation Reagents: HBTU/HOBt or DCC/HOBt.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
Workflow:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 2 minutes. Drain.
-
Add fresh deprotection solution and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Add the neutralization solution (10% DIPEA/DCM) and agitate for 2 minutes. Repeat twice.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-erythro-β-MePhe-OH (3 equivalents relative to resin loading) and an activator like HBTU/HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and wait 2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction for 2-4 hours. The increased steric bulk of this amino acid may require longer coupling times or double coupling.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative Kaiser test (a negative test indicates a complete reaction).[11]
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
Handling, Storage, and Safety
Storage: This compound should be stored in a cool, dry place, typically at room temperature, away from direct sunlight and moisture.[6] Keep the container tightly sealed to prevent degradation.
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin. This product is intended for laboratory research use only.[5]
Conclusion
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid (CAS: 90731-57-0) is a highly valuable, stereochemically defined building block for advanced chemical synthesis. Its Boc-protected amine allows for seamless integration into established SPPS workflows, while its unique β-methylphenylalanine core provides a powerful tool for rationally designing peptides and peptidomimetics with constrained conformations. These structural modifications are key to developing next-generation therapeutics with enhanced stability, selectivity, and efficacy. Its utility as a chiral intermediate further extends its importance across the landscape of medicinal and organic chemistry.
References
- Sunway Pharm Ltd. (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid.
- CymitQuimica. (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid.
- Chem-Impex. threo-N-Boc-L-phenylalanine epoxide.
- Advanced ChemBlocks. (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid.
- Chem-Impex. Boc-L-phenylalanine.
- ChemScene. (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid.
- PubChem. (3R)-3-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid.
- PubChem. (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-D-3,3-Diphenylalanine in Custom Peptide Synthesis.
- Benchchem. Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS).
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- Google Patents. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
- Brieflands. Synthesis of Novel Peptides Using Unusual Amino Acids.
Sources
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid - CAS:90731-57-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic ac… [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. brieflands.com [brieflands.com]
- 9. nbinno.com [nbinno.com]
- 10. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
